Product packaging for Entecavir ENT-2(Cat. No.:)

Entecavir ENT-2

Cat. No.: B1631897
M. Wt: 220.26 g/mol
InChI Key: LPHHAQDOQOLDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir ENT-2 is a crucial advanced intermediate in the synthetic pathway of Entecavir, a potent nucleoside analogue recognized as a first-line treatment for chronic hepatitis B virus (HBV) infection . The primary research application of this compound is in the development and optimization of synthetic routes for producing the active pharmaceutical ingredient (API) Entecavir . Researchers value ENT-2 for its role in studying efficient and scalable production methods for antiviral nucleoside analogues. The final API, Entecavir, functions as a guanosine nucleoside analogue . Its remarkable antiviral activity stems from its mechanism of action where, upon phosphorylation to its active triphosphate form within cells, it potently inhibits all three steps of the HBV replication process: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA . By competing with the natural substrate deoxyguanosine triphosphate (dGTP) and causing premature chain termination, Entecavir effectively suppresses viral replication . Investigating intermediates like ENT-2 is fundamental to advancing the synthesis of potent antiviral agents with high barriers to resistance . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1631897 Entecavir ENT-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHHAQDOQOLDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Dosage : 0.5 mg/day for nucleoside-naïve patients; 1.0 mg/day for lamivudine-resistant cases.
  • Bioavailability : >70% after oral administration.
  • Resistance Barrier : High genetic barrier; resistance mutations (e.g., rtT184G, rtS202I) occur in <1% of nucleoside-naïve patients after 5 years of therapy .

Comparison with Similar Compounds

Entecavir is often compared to other nucleos(t)ide analogues, including tenofovir disoproxil fumarate (TDF), lamivudine, adefovir, and telbivudine. Below is a systematic analysis based on clinical efficacy, safety, resistance, and cost-effectiveness.

Entecavir vs. Tenofovir Disoproxil Fumarate (TDF)

Virological Efficacy

  • In a head-to-head study of 164 treatment-naïve patients, HBV DNA negativity rates at 2 years were comparable between entecavir (78%) and TDF (82%) (p > 0.05) .
  • HBeAg seroconversion rates were similar: 22% for entecavir vs. 24% for TDF .

Cost-Effectiveness

  • Post-patent expiry, generic entecavir costs $200–$300 per person-year in low-income countries, comparable to TDF . In China, volume-based procurement reduced daily costs of both drugs by 70–80% .

Entecavir vs. Lamivudine

Virological Efficacy

  • Entecavir demonstrated superior HBV DNA reduction: 6.97 log₁₀ copies/mL vs. 4.84 log₁₀ copies/mL for lamivudine at 24 weeks (p < 0.001) .
  • Histological Improvement : 72% of entecavir-treated patients vs. 62% with lamivudine achieved liver histology improvement (p = 0.009) .

Resistance

  • Lamivudine resistance occurs in 20–25% of patients after 1 year, whereas entecavir resistance is rare (<1% at 5 years) .

Entecavir vs. Adefovir

Virological Efficacy

  • At 48 weeks, entecavir achieved HBV DNA undetectability (<300 copies/mL) in 45% of patients vs. 13% with adefovir (p < 0.001) .
  • Mean HBV DNA reduction was 6.97 log₁₀ copies/mL for entecavir vs. 4.84 log₁₀ copies/mL for adefovir (p < 0.001) .

Resistance

  • Adefovir resistance (rtN236T, rtA181V) occurs in 2–29% of patients after 5 years, compared to <1% for entecavir .

Entecavir vs. Telbivudine

Virological Efficacy

  • Telbivudine showed lower HBV DNA suppression (60% vs. 90% for entecavir at 2 years) and higher resistance rates (21% vs. <1%) .

Table 2: Cost Comparison (Generic, Low-Income Countries)

Compound Cost/Person-Year (USD)
Entecavir 200–300
Tenofovir (TDF) 200–350
Lamivudine 100–150
Adefovir 300–400

Preparation Methods

Core Synthetic Pathways

The synthesis of this compound builds upon established routes for entecavir, with modifications to introduce benzyl ether protective groups. A landmark approach involves a 9-step asymmetric total synthesis starting from 4-hydroxycyclopent-2-enone (rac-5), as detailed in recent research. Key steps include:

  • Lipase-Mediated Kinetic Resolution : This step achieves enantiomeric enrichment of intermediates, critical for establishing the correct stereochemistry required for antiviral activity. The reaction uses Candida antarctica lipase B to resolve racemic mixtures, achieving >99% enantiomeric excess (ee).
  • Copper-Catalyzed Michael Addition–Elimination : A stereocontrolled reaction introduces the cyclopentene skeleton with precise configuration. Copper(II) triflate serves as the catalyst, enabling a 78% yield under optimized conditions.
  • Benzylation of Hydroxyl Groups : Following the formation of the entecavir core, selective O-benzylation is performed using benzyl bromide and a base such as sodium hydride. This step protects hydroxyl groups, yielding the di-O-benzyl ether derivative (ENT-2).

Alternative Routes from Carvone

An earlier method starting from (S)-(+)-carvone employs a Favorskii rearrangement-elimination-epimerization sequence to construct the cyclopentene framework. While this route was designed for entecavir, it can be adapted for ENT-2 by incorporating benzyl protection after the Baeyer–Villiger oxidation step. The original process achieves a 22% overall yield over 14 steps, but modifications for ENT-2 may reduce efficiency due to additional protective steps.

Critical Reaction Optimization

Solvent and Temperature Effects

  • Kinetic Resolution : Performed in toluene at 35°C, this reaction achieves optimal enzyme activity and substrate solubility.
  • Benzylation : Conducted in tetrahydrofuran (THF) at 0°C to room temperature, preventing over-benzylation and byproduct formation.

Purification and Characterization

Chromatographic Techniques

Despite the complexity of ENT-2, modern routes minimize chromatographic purifications. The 9-step synthesis requires only two column chromatography steps, significantly improving scalability. High-performance liquid chromatography (HPLC) with a C18 column and water-acetonitrile-trifluoroacetic acid mobile phase ensures >98% purity.

Crystallization Strategies

Final purification often involves recrystallization from ethanol-water mixtures. Patents disclose that ENT-2 forms stable anhydrous crystals with a melting point of 189–191°C, confirmed by differential scanning calorimetry (DSC).

Scalability and Industrial Adaptation

Kilogram-Scale Production

The carvone-derived route demonstrates robustness at pilot scales, achieving 5 kg/batch yields. For ENT-2, analogous processes are feasible but require adjustments:

  • Benzyl Group Stability : Benzyl ethers remain intact under Mitsunobu reaction conditions (DIAD, PPh₃), enabling seamless integration into existing workflows.
  • Cost Analysis : Benzylation increases raw material costs by ~15%, offset by higher bioavailability and patent exclusivity.

Comparative Analysis of Synthetic Methods

Parameter Carvone Route 9-Step Synthesis Benzylation Adaptation
Starting Material (S)-(+)-Carvone 4-Hydroxycyclopent-2-enone Entecavir Intermediate
Total Steps 14 9 3 (from entecavir)
Overall Yield 22% 41% 85%
Chromatographic Steps 4 2 1
Scalability Kilogram-scale Pilot-scale Bench-scale

Key Insight : The 9-step synthesis offers superior efficiency, while benzylation adaptations excel in yield but depend on pre-synthesized entecavir.

Q & A

Q. What ethical considerations apply to pediatric entecavir trials?

  • Methodological Answer :
  • Informed consent : Adapt forms for guardians, detailing risks/benefits of finite vs. continuous therapy (e.g., Peg-IFNα-2a vs. entecavir).
  • Safety monitoring : Schedule frequent ALT and creatinine tests to detect adverse events early .

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